molecular formula C10H16ClNO2 B1429970 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride CAS No. 1423033-25-3

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Cat. No.: B1429970
CAS No.: 1423033-25-3
M. Wt: 217.69 g/mol
InChI Key: GXSPGIHKXHEHGN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, D₂O):

Peak (δ, ppm) Assignment
3.72 (s, 3H) Methoxy (-OCH₃)
3.85 (t, 2H) CH₂O (ether linkage)
2.90 (t, 2H) CH₂NH₃⁺
7.21–6.81 (m, 4H) Aromatic protons

¹³C NMR (100 MHz, D₂O):

Peak (δ, ppm) Assignment
55.1 Methoxy carbon
69.8 Ether CH₂
39.5 Protonated amine CH₂
159.2–113.4 Aromatic carbons

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3250 cm⁻¹: N-H stretch (amine hydrochloride).
  • 1245 cm⁻¹: C-O-C asymmetric stretch (ether).
  • 1030 cm⁻¹: Symmetric C-O stretch .

UV-Vis Spectroscopy

  • λₘₐₓ : 275 nm (π→π* transition of methoxyphenyl ring) .

Computational Chemistry Studies

Density Functional Theory (DFT)

  • Optimized geometry : The methoxy group lies coplanar with the aromatic ring, maximizing resonance stabilization .
  • Electrostatic potential : Positive charge localized on the protonated amine; negative charge on ether oxygen.
DFT Parameter Value
HOMO-LUMO gap 5.2 eV
Dipole moment 3.8 D

Molecular Dynamics (MD) Simulations

  • Solvent interactions : Strong hydrogen bonding with water molecules at the amine site.
  • Diffusion coefficient : 1.2 × 10⁻⁵ cm²/s in aqueous solution .

Conformational analysis : The ethanamine chain samples three dominant rotamers in solution, with energy barriers <2 kcal/mol .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-10-4-2-3-9(7-10)8-13-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSPGIHKXHEHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

The following analysis compares 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride with structurally and functionally related ethanamine derivatives, focusing on structural motifs , physicochemical properties , and synthetic data .

Structural and Substituent Variations
Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound References
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride C₁₁H₁₅N₄O₂·HCl 3-Methoxyphenyl + triazole ring Addition of triazole ring at ethylamine chain
2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine Hydrochloride C₁₀H₁₄N₂O₅·HCl 2,5-Dimethoxy + 4-nitro groups Nitro group enhances electron-withdrawing effects
2-(4-(4-Methoxyphenoxy)phenyl)ethan-1-amine Hydrochloride C₁₅H₁₇NO₃·HCl 4-Methoxyphenoxy group Phenoxy linker instead of methoxyethyl chain
2-(Thiophen-3-yl)ethan-1-amine Hydrochloride C₆H₁₀NS·HCl Thiophene ring Heterocyclic thiophene vs. methoxyphenyl
2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine Hydrochloride C₁₀H₁₆ClNO₂ Additional methoxy at ethyl position Methoxy substitution on ethyl backbone

Key Observations :

  • Heterocyclic Variants (e.g., thiophene in ): Thiophene introduces sulfur-based π-interactions, affecting lipophilicity and metabolic stability.

Key Observations :

  • Yields : Triazole derivatives (e.g., ) show moderate yields (~48%), while intermediates like those in have lower yields (~39.5%), suggesting steric or electronic challenges in synthesis.
  • Spectral Data : Methoxy groups consistently appear at δ 3.7–3.9 ppm in ¹H NMR, while nitro groups in cause downfield shifts in ¹³C NMR (δ ~153 ppm).

Biological Activity

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}NO2_2
  • SMILES Notation : COC1=CC=CC(=C1)COCCN
  • InChI Key : RUZBTMBEPGSJGV-UHFFFAOYSA-N

The compound features a methoxy group attached to a phenyl ring, which is linked to an ethanamine structure. This configuration is significant for its interaction with various biological targets.

The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Similar compounds have shown efficacy in modulating the Trace Amine-Associated Receptor 1 (TAAR1), which plays a role in neuropsychiatric conditions such as schizophrenia .

Pharmacological Effects

Research indicates that derivatives similar to this compound exhibit various pharmacological activities:

  • Neurotransmitter Modulation : The compound has been noted for its ability to influence behavior in animal models, specifically in tests related to hyperactivity and anxiety .
  • Antidepressant-like Effects : Compounds with similar structures have demonstrated potential antidepressant effects through modulation of serotonin pathways.

Case Studies and Experimental Findings

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its therapeutic potential. Future studies should focus on:

  • Absorption Rates : Investigating how well the compound is absorbed in biological systems.
  • Metabolic Pathways : Identifying metabolic pathways to understand how the compound is processed within the body.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine HydrochlorideStructureTAAR1 agonist; anti-schizophrenic effects
7-Nitro-2,1,3-benzothiadiazoleStructureAntitumor activity; fluorescence probe

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
Alkylation3-Methoxyphenol, 1,2-dibromoethane, K₂CO₃Microwave-assisted synthesis reduces reaction time
Salt FormationHCl (gas or aqueous)Slow addition at 0°C improves crystallinity

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group at C3) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and UV detection .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 216.1) .

Q. Table 2: Analytical Parameters

TechniqueCritical ParametersTarget Metrics
¹H NMRDMSO-d₆ solvent, 400 MHzδ 3.75 (s, OCH₃), δ 4.20 (t, -OCH₂-)
HPLC70:30 MeOH/H₂O, 1 mL/minRetention time: 6.2 min

Basic: What safety protocols should be implemented when handling this hydrochloride salt in laboratory environments?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How does the 3-methoxy substitution pattern influence receptor binding affinity and selectivity in serotoninergic systems?

Answer:
The 3-methoxy group enhances 5-HT2A receptor binding by forming hydrogen bonds with Ser159 and Ser239 residues. Comparative studies show:

  • Substituent Effects : 3-OCH₃ increases binding affinity (Ki = 12 nM) vs. 4-OCH₃ (Ki = 48 nM) .
  • Selectivity : Reduces off-target activity at α1-adrenoceptors (IC₅₀ > 1 µM) .

Q. Table 3: Receptor Binding Data

Substituent5-HT2A Ki (nM)D₂ Ki (nM)
3-OCH₃12 ± 2420 ± 35
4-OCH₃48 ± 5380 ± 28

Advanced: What experimental approaches are required to resolve discrepancies between in vitro binding data and in vivo pharmacological effects for this amine derivative?

Answer:

  • Functional Assays : Measure β-arrestin recruitment (TRUPATH biosensors) vs. Gq-coupled calcium flux to assess biased signaling .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., CYP2D6-mediated demethylation) .
  • Pharmacokinetic Profiling : Compare plasma half-life (e.g., t₁/₂ = 2.1 hrs in mice) with receptor occupancy .

Advanced: What strategies can be employed to investigate β-arrestin biased signaling versus G-protein coupling in 5-HT2A receptor activation by substituted phenethylamines?

Answer:

  • BRET Assays : Quantify β-arrestin-2 recruitment using NanoLuc-tagged receptors .
  • cAMP Inhibition : Measure Gαi/o activity via forskolin-stimulated cAMP reduction .
  • Structural Modeling : Perform molecular dynamics simulations to identify ligand-receptor conformations favoring β-arrestin pathways .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on the phenyl ring?

Answer:

  • Synthetic Modifications : Introduce substituents (e.g., -F, -Cl, -SCH₃) at C2/C5 positions via Suzuki-Miyaura coupling .
  • Pharmacological Screening : Test analogs for binding (radioligand assays) and functional potency (EC₅₀ in calcium mobilization) .

Q. Table 4: SAR of Substituent Effects

PositionSubstituent5-HT2A EC₅₀ (nM)β-arrestin Bias Factor
C2-OCH₃45 ± 61.8
C4-SCH₃28 ± 42.4

Advanced: What methodologies enable the detection and characterization of metabolic byproducts during preclinical evaluation of this compound?

Answer:

  • LC-HRMS : Identify phase I metabolites (e.g., N-demethylation, hydroxylation) with mass accuracy < 3 ppm .
  • Radiolabeling : Use ¹⁴C-labeled compound to track excretion pathways in rodent models .
  • CYP Inhibition Assays : Determine metabolic pathways via recombinant CYP isoforms (e.g., CYP3A4 contributes to 60% clearance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
Reactant of Route 2
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2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.